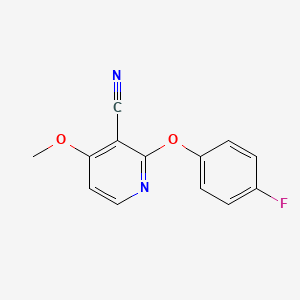

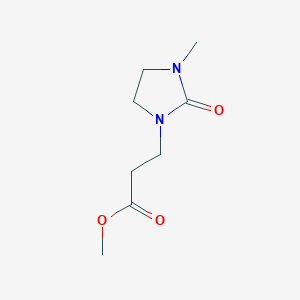

Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

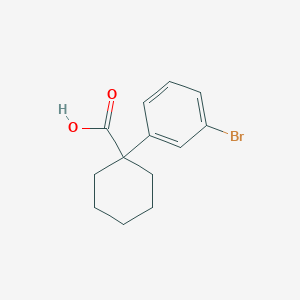

“Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate” is a chemical compound with the molecular formula C8H14N2O3 . It has a molecular weight of 186.21 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate” is represented by the formula C8H14N2O3 . This indicates that the molecule contains 8 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

“Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate” has a molecular weight of 186.21 . The boiling point and storage conditions of this compound are not specified in the sources I found .Applications De Recherche Scientifique

Pharmaceutical Synthesis: (S)-Duloxetine Precursor

MOTPA serves as a crucial intermediate in the synthesis of (S)-duloxetine, a blockbuster antidepressant drug. Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake, used for treating depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain. The (S)-enantiomer of duloxetine is pharmaceutically active, making MOTPA an essential building block for its production .

Biocatalysis and Enantioselective Reduction

Whole cells of Rhodotorula glutinis have been employed to bioreduce MOTPA to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA), an immediate precursor of duloxetine. This process achieves excellent enantioselectivity (>99.5% enantiomeric excess) and high conversion rates. Such biocatalytic approaches offer an eco-friendly alternative to traditional chemical methods .

Anti-HIV-1 Activity

Indole derivatives, including MOTPA, have shown potential as anti-HIV agents. Researchers have explored novel indolyl and oxochromenyl xanthenone derivatives, some of which exhibit promising anti-HIV-1 activity. While MOTPA’s specific role in this context requires further investigation, its indole moiety suggests potential antiviral properties .

Organic Synthesis and Chiral Alcohol Production

Efficient asymmetric reduction of ketones to chiral alcohols is desirable. Although synthetic chemists have developed catalytic systems, achieving high enantiomeric excess remains challenging. MOTPA’s bioreduction to MHTPA demonstrates an alternative approach with superior enantioselectivity, avoiding metal contamination risks .

Chemical Biology and Mechanistic Studies

Researchers can explore MOTPA’s reactivity, stability, and interactions with enzymes and other biomolecules. Investigating its transformation pathways and enzymatic mechanisms provides valuable insights into biocatalysis and metabolic processes .

Materials Science and Functionalized Surfaces

MOTPA’s functional groups make it a potential candidate for surface modification. Researchers can explore its use in creating functionalized materials, coatings, or sensors. By attaching MOTPA to surfaces, they can tailor properties such as hydrophobicity, adhesion, or reactivity .

Propriétés

IUPAC Name |

methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-9-5-6-10(8(9)12)4-3-7(11)13-2/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMUSUYDUQJKAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707904.png)

![1-[4-[3-(2-Methoxyethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2707909.png)

![N-(3,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2707910.png)

![5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2707919.png)

![2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime](/img/structure/B2707923.png)

![N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2707924.png)

![Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate](/img/structure/B2707926.png)